molecular formula C14H22FN5 B11736371 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11736371
M. Wt: 279.36 g/mol
InChI Key: XXZOEHNRNAILFC-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl and fluoro groups, connected through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 1-ethyl-5-fluoro-1H-pyrazole

      Starting Materials: Ethyl hydrazine and 2,3,4,5-tetrafluorobenzaldehyde.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions for 6 hours.

      Product Isolation: The product is isolated by distillation and purified by recrystallization.

  • Synthesis of 1-(2-methylpropyl)-1H-pyrazole

      Starting Materials: Isobutyl hydrazine and acetylacetone.

      Reaction Conditions: The reaction is performed in acetic acid at 80°C for 4 hours.

      Product Isolation: The product is extracted with ethyl acetate and purified by column chromatography.

  • Formation of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine

      Starting Materials: 1-ethyl-5-fluoro-1H-pyrazole and 1-(2-methylpropyl)-1H-pyrazole.

      Reaction Conditions: The two pyrazole derivatives are reacted in the presence of formaldehyde and ammonium chloride in methanol at room temperature for 12 hours.

      Product Isolation: The final product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

The industrial production of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves large-scale synthesis using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: The reaction is carried out in an aqueous medium at room temperature.

      Products: Oxidation of the alkyl groups leads to the formation of carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: The reaction is performed in anhydrous ethanol at 0°C.

      Products: Reduction of the fluoro group results in the formation of the corresponding hydroxy derivative.

  • Substitution

      Reagents: Halogenating agents such as bromine or chlorine.

      Conditions: The reaction is conducted in the presence of a catalyst like iron(III) chloride at 50°C.

      Products: Substitution of the fluoro group with other halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Bromine, chlorine.

    Catalysts: Iron(III) chloride.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.

    Material Science: It is employed in the synthesis of novel polymers with unique properties.

Biology

    Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes, making it valuable in biochemical studies.

    Protein Labeling: It is used in the labeling of proteins for imaging and tracking purposes.

Medicine

    Drug Development: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Diagnostic Imaging: It is utilized in the development of imaging agents for diagnostic purposes.

Industry

    Agriculture: The compound is used in the formulation of pesticides and herbicides.

    Pharmaceuticals: It is employed in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. In the case of receptor interaction, the compound modulates receptor activity, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-fluoro-1H-pyrazole
  • 1-(2-methylpropyl)-1H-pyrazole
  • 1-ethyl-3-methyl-1H-pyrazole

Uniqueness

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. The presence of both fluoro and alkyl groups enhances its reactivity and interaction with molecular targets, making it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C14H22FN5/c1-4-20-14(15)12(8-17-20)7-16-9-13-5-6-19(18-13)10-11(2)3/h5-6,8,11,16H,4,7,9-10H2,1-3H3

InChI Key

XXZOEHNRNAILFC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=NN(C=C2)CC(C)C)F

Origin of Product

United States

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